molecular formula C20H15ClF2N4O2S B2743242 N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethylisoxazol-5-yl)thiophene-2-sulfonamide CAS No. 1251630-17-7

N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethylisoxazol-5-yl)thiophene-2-sulfonamide

Cat. No. B2743242
CAS RN: 1251630-17-7
M. Wt: 448.87
InChI Key: VZKKRSUPGSJBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethylisoxazol-5-yl)thiophene-2-sulfonamide, commonly known as CFTR modulator, is a small molecule that is used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR modulators are used to stimulate or inhibit the activity of CFTR protein, which is responsible for regulating the flow of salt and water in and out of cells.

Scientific Research Applications

Polymorphism of Aromatic Sulfonamides with Fluorine Groups
The study by Terada et al. (2012) explores the polymorphism in aromatic sulfonamides, particularly focusing on the effects of fluorine substitution. Their research identified that sulfonamides with a fluorine group exhibit polymorphs or pseudopolymorphs, indicating the role of fluorine in influencing molecular structures and potentially affecting the solubility and bioavailability of such compounds. This insight is crucial for the development of pharmaceuticals where the physical form of the compound can significantly impact its therapeutic effectiveness (Terada et al., 2012).

Sulfonamide-derived Compounds and Their Transition Metal Complexes
Research by Chohan and Shad (2011) delves into the synthesis, biological evaluation, and X-ray structure of sulfonamide-derived compounds and their transition metal complexes. Their work highlights the potential of these compounds in the field of medicinal chemistry, particularly due to their moderate to significant antibacterial and antifungal activities. The study suggests that the structural features of these compounds, including the presence of the sulfonamide group, play a vital role in their biological activities (Chohan & Shad, 2011).

Cerebrovasodilatation through Selective Inhibition of Carbonic Anhydrase
The work of Barnish et al. (1981) examines sulfonamide compounds for their cerebrovasodilatation properties through the selective inhibition of carbonic anhydrase. One of the compounds studied showed promising anticonvulsant activity and the ability to increase cerebral blood flow without significant diuresis. This research points towards the therapeutic potential of sulfonamide derivatives in neurological applications, offering a foundation for further exploration into treatments for conditions affecting cerebral blood flow (Barnish et al., 1981).

Synthesis and Biological Properties of Sulfonamide-derived Compounds
Another study by Chohan et al. (2009) focuses on the synthesis and characterization of sulfonamide-derived compounds and their metal complexes. They explored the antibacterial, antifungal, and cytotoxic activities of these compounds, demonstrating their potential as antibacterial and antifungal agents. This research further underscores the versatility of sulfonamide derivatives in developing new therapeutic agents with diverse biological activities (Chohan et al., 2009).

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF2N4O2S/c1-13-24-25-20-19(6-3-9-26(13)20)30(28,29)27(12-14-4-2-5-15(21)10-14)16-7-8-17(22)18(23)11-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKKRSUPGSJBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

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